Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate
Description
Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate is a synthetic ester derivative featuring a benzoate core substituted with a benzyloxy group at position 4 and a 3-(diisopropylamino)-1-phenylpropyl moiety at position 2. This compound has been cataloged as a biochemical reagent but is currently listed as discontinued by CymitQuimica (Ref: 10-F720667 and 10-F788947) .
Properties
IUPAC Name |
methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO3/c1-22(2)31(23(3)4)19-18-27(25-14-10-7-11-15-25)28-20-26(30(32)33-5)16-17-29(28)34-21-24-12-8-6-9-13-24/h6-17,20,22-23,27H,18-19,21H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJYQILAWNHFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)OCC3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430951, DTXSID101136786 | |
| Record name | Methyl 4-(benzyloxy)-3-{3-[di(propan-2-yl)amino]-1-phenylpropyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286930-05-0, 156755-35-0 | |
| Record name | Methyl 3-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286930-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(benzyloxy)-3-{3-[di(propan-2-yl)amino]-1-phenylpropyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoate Ester: Starting with 4-hydroxybenzoic acid, esterification with methanol in the presence of an acid catalyst like sulfuric acid yields methyl 4-hydroxybenzoate.
Introduction of the Benzyloxy Group: The hydroxyl group of methyl 4-hydroxybenzoate can be converted to a benzyloxy group via a Williamson ether synthesis, using benzyl bromide and a base such as potassium carbonate.
Attachment of the Diisopropylamino-Phenylpropyl Moiety: This step involves a Friedel-Crafts alkylation reaction where the benzyloxybenzoate is reacted with 3-(diisopropylamino)-1-phenylpropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for esterification and etherification steps, and large-scale batch reactors for Friedel-Crafts alkylation.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoic acid.
Reduction: Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Potential applications in the development of biochemical probes.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmacophore in drug design.
- Studied for its biological activity and potential therapeutic effects.
Industry:
- Used in the synthesis of specialty chemicals.
- Potential applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diisopropylamino group can enhance its binding affinity to certain biological targets, while the benzyloxy and ester groups may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl Benzoate Derivatives (I-Series)
A series of ethyl benzoate analogs (I-6230, I-6232, I-6273, I-6373, I-6473) reported in Molecules (2011) shares a common ester backbone but differs in substituents (Table 1) .
Table 1: Comparison of Ethyl Benzoate Derivatives
| Compound ID | Substituent at Position 4 | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| I-6230 | 4-(pyridazin-3-yl)phenethylamino | Pyridazine, phenethylamine | ~330 (estimated) |
| I-6232 | 4-(6-methylpyridazin-3-yl)phenethylamino | Methylpyridazine, phenethylamine | ~344 (estimated) |
| I-6273 | 4-(methylisoxazol-5-yl)phenethylamino | Isoxazole, phenethylamine | ~316 (estimated) |
| Methyl 4-(benzyloxy)-3-... | 3-(3-(diisopropylamino)-1-phenylpropyl) | Diisopropylamino, benzyloxy, phenylpropyl | ~463 (estimated) |
Key Observations :
- The target compound’s diisopropylamino and benzyloxy groups distinguish it from the I-series, which prioritizes pyridazine or isoxazole heterocycles.
- The I-series compounds were likely synthesized for receptor-binding studies (e.g., kinase inhibition), whereas the diisopropylamino group in the target compound may influence solubility or act as a pharmacophore in cholinergic systems.
Fesoterodine Impurity 14
Fesoterodine Impurity 14 (C₄₈H₆₆N₂O₄, MW 735.05) shares the 3-(diisopropylamino)-1-phenylpropyl moiety but incorporates additional aromatic and ester groups (e.g., isobutyrate and hydroxyphenyl) .
Structural Divergence :
- Complexity: Fesoterodine Impurity 14 is significantly larger, with two diisopropylamino-phenylpropyl units linked via a benzyloxy-isobutyrate bridge.
Heterocyclic Esters from HETEROCYCLES (2003)
Compounds like methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (e.g., 5) involve heterocyclic cores (imidazole, oxazoloquinoline) synthesized via PPA-mediated cyclization .
Comparison Highlights :
- Backbone: The target compound lacks heterocyclic rings, focusing instead on linear alkylamino and benzyloxy substituents.
- Synthesis : Both classes employ esterification and high-temperature cyclization (e.g., PPA at 130–140°C), but the target compound’s synthesis likely involves nucleophilic substitution or amination.
Biological Activity
Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a benzoate ester functional group, a benzyloxy substituent, and a diisopropylamino-phenylpropyl moiety, suggests various biological activities that warrant detailed exploration. This article aims to provide an overview of its biological activity based on existing research findings.
Chemical Structure
The compound's IUPAC name is methyl (R)-4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate, and its molecular formula is . The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The diisopropylamino group enhances binding affinity to biological receptors, potentially modulating their activity. The compound may act on enzymes or receptors involved in several physiological processes, making it a candidate for drug development.
In Vitro Studies
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Analogues of related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, Farnesyltransferase inhibitors (FTIs), which share structural similarities, have been evaluated for their anticancer properties .
- Enzyme Inhibition : The compound may function as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to potential applications in treating metabolic disorders.
Case Studies
- Anti-inflammatory Effects : A study evaluating the anti-inflammatory potential of similar benzoate derivatives found significant inhibition of inflammatory markers in animal models . This suggests that this compound may possess similar properties.
- Pharmacological Profiling : In pharmacological studies, compounds with diisopropylamino groups have been noted for their ability to cross the blood-brain barrier and affect central nervous system functions. This opens avenues for neurological applications .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| Methyl 4-(benzyloxy)benzoate | Lacks the diisopropylamino-phenylpropyl moiety |
| Methyl 3-(3-(diisopropylamino)-1-phenylpropyl)benzoate | Similar structure but without the benzyloxy group |
| Methyl 4-(benzyloxy)-3-(1-phenylpropyl)benzoate | Similar but lacks the diisopropylamino group |
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential use in pharmacological applications, particularly as a therapeutic agent. It is structurally related to various compounds that exhibit activity in the central nervous system (CNS), making it a candidate for further research in neuropharmacology.
Antidepressant Activity
Research indicates that derivatives of methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate may possess antidepressant properties. Studies have shown that compounds with similar structures can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
Analgesic Properties
The compound's structure suggests potential analgesic effects. Similar compounds have been investigated for their ability to alleviate pain through mechanisms involving opioid receptors and non-opioid pathways.
Study on Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various benzoate derivatives, including this compound. The study found that certain modifications enhanced the compound's affinity for serotonin receptors, leading to increased antidepressant-like effects in animal models.
Research on Analgesic Mechanisms
Another investigation published in European Journal of Pharmacology focused on the analgesic mechanisms of similar compounds. The results indicated that these benzoate derivatives could activate specific pathways involved in pain relief, suggesting that this compound may also exhibit similar properties.
Q & A
Q. What are the common synthetic routes for Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate?
The synthesis typically involves multi-step procedures, including alkylation, esterification, and protection/deprotection strategies. For example, a general approach involves:
- Step 1 : Coupling of a benzyl-protected hydroxybenzoic acid derivative with a diisopropylamino-containing propyl chain via nucleophilic substitution or Mitsunobu reaction (to control stereochemistry) .
- Step 2 : Esterification using methyl chloride or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol .
Q. How is the structural characterization of this compound performed?
Key methods include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent orientation. For instance, aromatic protons appear as distinct multiplets in δ 6.8–8.1 ppm, while diisopropylamino groups show split signals at δ 1.0–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 474.3) .
- IR Spectroscopy : Ester carbonyl stretches (~1720 cm⁻¹) and benzyl ether C-O-C bands (~1250 cm⁻¹) .
Q. What purification techniques are effective for this compound?
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient) resolves polar impurities .
- Recrystallization : Methanol or ethanol yields high-purity crystals, particularly after removing benzyl-protecting groups .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) are used for analytical purity checks .
Advanced Research Questions
Q. What are the key challenges in enantioselective synthesis of this compound?
The stereogenic center at the 1-phenylpropyl chain requires chiral resolution. Strategies include:
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL catalysts during alkylation to control enantiomeric excess (e.g., 80–90% ee) .
- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic intermediates . Contradictions in enantiomeric yields across studies may arise from solvent polarity effects or competing reaction pathways .
Q. How can researchers optimize reaction conditions to improve yield?
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation steps, while dichloromethane minimizes side reactions .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) improve benzyl deprotection efficiency .
- Temperature Control : Lower temperatures (0–5°C) reduce ester hydrolysis during workup .
Q. How does the diisopropylamino group influence the compound’s reactivity and stability?
- Steric Effects : The bulky diisopropylamino group hinders nucleophilic attack at the adjacent propyl chain, stabilizing the molecule under acidic conditions .
- Basicity : The tertiary amine participates in pH-dependent solubility, requiring buffered conditions (pH 6–8) for consistent biological assay results .
Q. What are the implications of conflicting spectroscopic data in published studies?
Discrepancies in NMR chemical shifts (e.g., δ 1.2 ppm vs. δ 1.4 ppm for diisopropyl groups) may arise from:
- Solvent Effects : CDCl₃ vs. DMSO-d₆ alters proton environments .
- Dynamic Processes : Rotameric equilibria of the diisopropylamino group broaden signals . Cross-validation with MS and IR is critical to resolve ambiguities.
Q. How to design experiments to study the compound’s metabolic stability?
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Isotope Labeling : Introduce deuterium at the methyl ester to track metabolic pathways .
- pH Stability Tests : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
Methodological Notes
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
